Acetyl chloride, bis(acetyloxy)-
Description
Acetyl chloride (CH₃COCl, CAS 75-36-5) is a fundamental acyl chloride in organic chemistry, characterized by its high reactivity as an acetylating agent. It is a colorless to pale yellow fuming liquid with a pungent odor, boiling at 51–52°C and exhibiting a density of 1.105 g/mL . Its synthesis typically involves reacting glacial acetic acid with phosphorus trichloride (PCl₃), followed by distillation . Acetyl chloride reacts violently with water and alcohols, making it a critical reagent for introducing acetyl groups (-COCH₃) into alcohols, amines, and other nucleophiles. Applications span pharmaceuticals, dyes, and polymer industries .
Safety Profile: Highly flammable (flash point 4.4°C), corrosive, and toxic. Reacts exothermically with water, necessitating careful handling .
Properties
CAS No. |
36674-73-4 |
|---|---|
Molecular Formula |
C6H7ClO5 |
Molecular Weight |
194.57 g/mol |
IUPAC Name |
(1-acetyloxy-2-chloro-2-oxoethyl) acetate |
InChI |
InChI=1S/C6H7ClO5/c1-3(8)11-6(5(7)10)12-4(2)9/h6H,1-2H3 |
InChI Key |
ZARYDSVMAKKSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)Cl)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl chloride, bis(acetyloxy)- can be synthesized through the reaction of glycolic acid with acetyl chloride and oxalyl chloride. The reaction typically involves the following steps:
- Glycolic acid reacts with acetyl chloride to form acetoxyacetic acid.
- Acetoxyacetic acid is then treated with oxalyl chloride to yield Acetyl chloride, bis(acetyloxy)- .
Industrial Production Methods: Industrial production of Acetyl chloride, bis(acetyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Acetyl chloride, bis(acetyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It reacts with water to produce acetic acid and acetoxyacetic acid.
Reduction: It can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves water or aqueous solutions.
Reduction Reagents: Include reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted acetoxyacetyl derivatives.
Hydrolysis Products: Acetic acid and acetoxyacetic acid.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
Acetyl chloride, bis(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including anticancer drugs.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetyl chloride, bis(acetyloxy)- involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic applications to modify or create new compounds .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
However, comparisons can be drawn between acetyl chloride and other acyl chlorides or structurally analogous compounds with acetyloxy substituents. Below is an analysis of key derivatives:
Benzoyl Chloride (C₆H₅COCl, CAS 98-88-4)
- Structure : Aromatic acyl chloride with a benzene ring attached to the carbonyl group.
- Physical Properties : Higher molecular weight (140.57 g/mol) and boiling point (197°C) compared to acetyl chloride. Less volatile and more thermally stable due to aromatic stabilization .
- Reactivity: Less reactive than acetyl chloride in nucleophilic acyl substitutions due to electron-withdrawing effects of the benzene ring stabilizing the carbonyl. Used in synthesizing benzophenones, peroxides, and pharmaceuticals .
Phenoxyacetyl Chloride (C₈H₇ClO₂, CAS 701-99-5)
- Structure: Contains a phenoxy (-O-C₆H₅) group attached to the acetyl chloride moiety.
- Physical Properties : Molecular weight 170.59 g/mol. Likely higher boiling point than acetyl chloride due to increased molecular size .
- Applications: Specialized in introducing phenoxy-acetyl groups into organic molecules, useful in agrochemicals or polymer modifiers.
Benzyloxyacetyl Chloride (C₉H₉ClO₂, CAS N/A)
- Structure : Features a benzyloxy (-O-CH₂-C₆H₅) substituent.
- Physical Properties: Molecular weight 184.62 g/mol.
- Uses : Employed in synthesizing benzyloxy-protected intermediates, common in peptide and carbohydrate chemistry.
Mercuric Acetate (Hg(OAc)₂, CAS 1600-27-7)
- Properties : White crystalline solid (mp 178–180°C), water-soluble. Used in mercuration reactions for ethylene absorption or organic synthesis .
- Safety : Highly toxic due to mercury content; distinct from acetyl chloride’s hazards.
Table 1: Comparative Data for Acetyl Chloride and Analogues
Reactivity Trends
- Electrophilicity : Acetyl chloride > Benzoyl chloride. The electron-deficient carbonyl in acetyl chloride is more reactive toward nucleophiles like amines and alcohols.
- Steric Effects : Bulky substituents (e.g., benzyloxy in benzyloxyacetyl chloride) hinder reaction rates compared to unsubstituted acetyl chloride .
- Hydrolysis Sensitivity : Acetyl chloride hydrolyzes explosively with water, while aromatic acyl chlorides (e.g., benzoyl) react more slowly .
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